molecular formula C14H23BN2O4S B2629452 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid CAS No. 2377609-49-7

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid

Cat. No.: B2629452
CAS No.: 2377609-49-7
M. Wt: 326.22
InChI Key: BFMOFEGNZBELOU-UHFFFAOYSA-N
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Description

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is a boronic acid derivative with the molecular formula C14H24BN2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid typically involves the reaction of thiophene-2-boronic acid with 4-BOC-piperazine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is unique due to its combination of a boronic acid group with a thiophene ring and a piperazine moiety.

Properties

IUPAC Name

[5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]thiophen-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMOFEGNZBELOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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